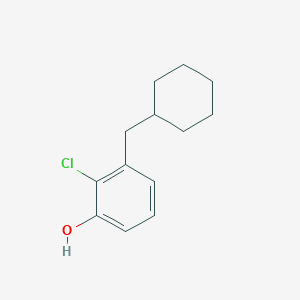

2-Chloro-3-(cyclohexylmethyl)phenol

説明

2-Chloro-3-(cyclohexylmethyl)phenol is a halogenated aromatic compound characterized by a phenol backbone substituted with a chlorine atom at position 2 and a cyclohexylmethyl group at position 2. Its molecular formula is C₁₃H₁₇ClO, with a molar mass of 224.73 g/mol. This compound is structurally distinct due to the bulky cyclohexylmethyl substituent, which imparts unique steric and electronic properties compared to simpler chlorophenols.

特性

分子式 |

C13H17ClO |

|---|---|

分子量 |

224.72 g/mol |

IUPAC名 |

2-chloro-3-(cyclohexylmethyl)phenol |

InChI |

InChI=1S/C13H17ClO/c14-13-11(7-4-8-12(13)15)9-10-5-2-1-3-6-10/h4,7-8,10,15H,1-3,5-6,9H2 |

InChIキー |

NLLLFRUIOBVZJA-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)CC2=C(C(=CC=C2)O)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(cyclohexylmethyl)phenol can be achieved through various synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where a chloro group is introduced to the phenol ring. This reaction typically requires the presence of a strong base and a suitable solvent, such as ethanol .

Industrial Production Methods

In industrial settings, the production of 2-Chloro-3-(cyclohexylmethyl)phenol may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

化学反応の分析

Types of Reactions

2-Chloro-3-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted phenols depending on the nucleophile used.

科学的研究の応用

2-Chloro-3-(cyclohexylmethyl)phenol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

作用機序

The mechanism of action of 2-Chloro-3-(cyclohexylmethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The chloro substituent and cyclohexylmethyl group can influence the compound’s lipophilicity and membrane permeability, impacting its biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 2-Chloro-3-(cyclohexylmethyl)phenol with related compounds based on substituent effects, reactivity, and biological activity.

Chlorophenols

Chlorophenols, such as 3-Chloro-2-hydroxymethyl-phenol (CAS: 1094627-55-0), share the phenol-chlorine motif but lack the cyclohexylmethyl group. Key differences include:

- Solubility and Stability: The cyclohexylmethyl group in 2-Chloro-3-(cyclohexylmethyl)phenol reduces water solubility compared to simpler chlorophenols due to increased hydrophobicity. This property may enhance its persistence in lipid-rich environments .

- The cyclohexylmethyl substituent could modulate toxicity by altering metabolic pathways or binding interactions.

Cyclohexylmethyl-Substituted Compounds

Compounds like [2-(3-methoxyphenyl)-cyclohexylmethyl]-dimethylamine () and Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate () highlight the role of cyclohexylmethyl groups in modifying bioactivity:

- Pharmacological Potential: The cyclohexylmethyl group in is associated with antidepressant activity, suggesting that similar substituents in phenolic compounds could influence neurological targets .

- Synthetic Utility: The steric bulk of the cyclohexylmethyl group may hinder electrophilic substitution reactions at the aromatic ring, a common pathway in chlorophenol degradation .

Phenol Quinazolines

2-Substituted phenol quinazolines (), such as 2-Chloro-3-((6,7-dimethoxyquinazolin-4-yl)amino)phenol hydrochloride, demonstrate the importance of phenol derivatives in kinase inhibition. Unlike these quinazoline hybrids, 2-Chloro-3-(cyclohexylmethyl)phenol lacks a heterocyclic moiety, which may limit its utility in targeted enzyme inhibition but enhance its role as a stabilizing agent or intermediate in organic synthesis .

Key Data Table

Research Findings and Limitations

- Synthetic Challenges: The synthesis of 2-Chloro-3-(cyclohexylmethyl)phenol may involve multi-step routes, similar to the preparation of cyclohexylmethyl-containing compounds in and . Steric hindrance from the cyclohexylmethyl group could complicate purification, as seen in minor product formation during cyclohexanone synthesis .

- Environmental Impact: While chlorophenols are restricted under ZDHC MRSL guidelines due to toxicity, the environmental behavior of 2-Chloro-3-(cyclohexylmethyl)phenol remains unstudied. Its persistence in ecosystems may differ from simpler chlorophenols .

- Further studies on its interaction with biological targets (e.g., kinases or neurotransmitter receptors) are warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。